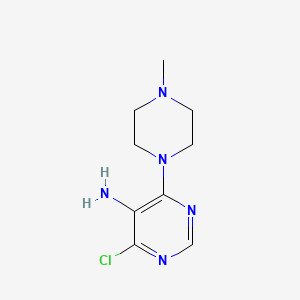

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUZRBRRNUSCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360166 | |

| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84762-68-5 | |

| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of contemporary drug discovery, particularly within oncology and immunology, certain molecular scaffolds have earned the designation of "privileged structures" due to their proven ability to interact with multiple biological targets. The substituted pyrimidine core is a quintessential example of such a scaffold.[1] This guide focuses on a specific and highly valuable derivative: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 84762-68-5).

This molecule is not merely an inert chemical; it is a strategically designed building block, pivotal in the synthesis of a new generation of targeted therapeutics. Its architecture, featuring a reactive chloro group, an electron-donating amino group, and a solubilizing N-methylpiperazine moiety, makes it an ideal precursor for creating potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, compounds that can modulate kinase activity are of immense interest.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the chemical properties, synthesis, reactivity, and applications of this crucial intermediate. It is designed to equip researchers and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. While some experimental data for this compound is not widely published, we can compile its known attributes and provide context based on closely related analogs.

| Property | Value | Source / Comment |

| CAS Number | 84762-68-5 | [4][5] |

| Molecular Formula | C₉H₁₄ClN₅ | [4][5] |

| Molecular Weight | 227.7 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Experimental data not available in the cited literature. | For context, related aminopyrimidines often have melting points in the range of 150-250 °C. |

| Boiling Point | Data not available; likely to decompose at high temperatures. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | General characteristic of similar heterocyclic compounds. |

| Storage | Store at 2-8°C. | [2] |

Synthesis and Reactivity: A Focus on Nucleophilic Aromatic Substitution

The synthetic utility of this compound stems from the reactivity of its pyrimidine core. The presence of two electronegative nitrogen atoms in the ring makes the carbon atoms, particularly C4 and C6, electron-deficient and thus susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its use as a synthetic intermediate.

Proposed Synthetic Route

The most direct and logical synthesis of the title compound involves a nucleophilic aromatic substitution (SₙAr) reaction on a readily available starting material, 4,6-dichloropyrimidin-5-amine.[6][7] In this reaction, one of the two equivalent chlorine atoms is displaced by N-methylpiperazine.

Representative Experimental Protocol: Mono-amination of 4,6-Dichloropyrimidin-5-amine

The following protocol is a representative procedure based on established methods for SₙAr reactions on dichloropyrimidines.[7] Note: This protocol should be considered a starting point and may require optimization for yield and purity.

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidin-5-amine (1.0 eq).

-

Reagents: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF) to create a slurry.

-

Nucleophile Addition: Add N-methylpiperazine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 120-140°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water, which should precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Core Reactivity: The SₙAr Mechanism

The key to this synthesis and the subsequent reactions of the product is the SₙAr mechanism. The electron-deficient pyrimidine ring allows for the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group.

The remaining chlorine atom on the product is still susceptible to further SₙAr reactions, although its reactivity may be modulated by the presence of the N-methylpiperazine group. This allows for the sequential and regioselective introduction of a second, different nucleophile, making it a versatile intermediate for building complex molecules.

Spectral Characterization

| Technique | Expected Features |

| ¹H NMR | - A singlet for the C2 proton of the pyrimidine ring. - Signals for the piperazine ring protons, likely appearing as two distinct multiplets. - A singlet for the N-methyl group on the piperazine ring. - A broad singlet for the amino group protons (NH₂), which may be exchangeable with D₂O. |

| ¹³C NMR | - Signals for the carbon atoms of the pyrimidine ring. The carbon bearing the chlorine atom will be downfield. - Signals for the carbon atoms of the piperazine ring. - A signal for the N-methyl carbon. |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z corresponding to the molecular weight plus a proton. - A characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks). |

| IR Spectroscopy | - N-H stretching vibrations for the amino group. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-N stretching vibrations. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The N-methylpiperazine group often serves to improve solubility and can form critical interactions within the ATP-binding pocket of kinases. The reactive chlorine at the C4 position provides a handle for introducing the pharmacophore that will confer target specificity.

Many successful kinase inhibitors, such as Dasatinib and Bosutinib, feature a substituted aminopyrimidine core.[3][8][9][10] These drugs are used to treat various forms of cancer, including chronic myeloid leukemia (CML).

Illustrative Synthetic Application

To illustrate its utility, consider the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor.[11][12] While the exact commercial synthesis may vary, a key step involves the coupling of a substituted thiazole with a chloropyrimidine derivative. This compound is an ideal starting point for creating the necessary pyrimidine fragment for such a synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.[2]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a testament to the power of rational design in medicinal chemistry. Its carefully considered structure provides a versatile and reactive platform for the synthesis of complex and biologically active molecules. For researchers in drug discovery, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Link

-

BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Link

-

MDPI. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Link

-

Santa Cruz Biotechnology, Inc. (n.d.). 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. Link

-

BLD Pharm. (n.d.). 84762-68-5|this compound. Link

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Link

-

Chemical Suppliers. (n.d.). This compound. Link

-

Life Chemicals. (n.d.). This compound. Link

-

Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Link

- Lombardo, L. J., et al. (2010). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Link

-

BLD Pharm. (n.d.). 84762-68-5|this compound. Link

-

Chemicalland21. (n.d.). cas 84762-68-5|| where to buy 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. Link

-

Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Link

-

Royal Society of Chemistry. (n.d.). Experimental Details. Link

-

RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Link

-

MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Link

-

Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Link

-

ResearchGate. (2014). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Link

-

Semantic Scholar. (n.d.). the first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. Link

-

ChemicalBook. (n.d.). Dasatinib synthesis. Link

-

ChemShuttle. (n.d.). Dasatinib;CAS No.:302962-49-8. Link

-

ChemicalBook. (n.d.). Bosutinib synthesis. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Link

-

National Institute of Standards and Technology. (n.d.). Piperazine. Link

-

National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Link

-

MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Link

-

ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Link

-

AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Link

-

ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Link

-

Bioorganic & Medicinal Chemistry Letters. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Link

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Link

-

Magnetic Resonance in Chemistry. (2006). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Link

-

PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Link

-

ChemSynthesis. (n.d.). 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile. Link

-

National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. Link

Sources

- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. cas 84762-68-5|| where to buy 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine [english.chemenu.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 12. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidin-5-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidin-5-amine Core - A Privileged Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine. Its prevalence in nature and its capacity for diverse biological interactions have made it a highly privileged scaffold in medicinal chemistry.[1][2] Within this important class of heterocycles, the pyrimidin-5-amine moiety stands out as a particularly versatile and powerful building block. The amino group at the C5 position serves as a critical vector for synthetic diversification, enabling the construction of vast libraries of compounds for screening and development in pharmaceuticals, agrochemicals, and materials science.[3][4]

This guide moves beyond a simple recitation of synthetic procedures. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of the core synthetic strategies used to access these vital compounds. We will explore not just how these reactions are performed, but why specific catalysts, conditions, and starting materials are chosen, offering field-proven insights to empower your own research and development endeavors. The protocols described herein are designed as self-validating systems, grounded in authoritative literature and explained with a focus on causality and experimental logic.

Section 1: Strategic Approaches to the Pyrimidin-5-amine Scaffold

The synthesis of substituted pyrimidin-5-amines can be broadly categorized into two strategic approaches:

-

De Novo Ring Construction: Building the pyrimidine ring from acyclic precursors where the C5-amine or a suitable precursor group is incorporated during the cyclization process.

-

Post-Functionalization of a Pre-formed Pyrimidine Ring: Introducing the C5-amino group onto an existing pyrimidine scaffold, typically through C-N cross-coupling or nucleophilic substitution.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and scalability considerations.

De Novo Synthesis: Building the Core from the Ground Up

Constructing the heterocyclic core provides an elegant and often highly efficient route to complex substitution patterns in a single step.

One of the most robust and widely utilized methods for creating highly substituted aminopyrimidines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine or its derivatives.[5][6] This reaction is a powerful tool for generating molecular diversity.

Causality and Mechanistic Insight: The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the stable pyrimidine ring. The choice of a strong base (e.g., KOH, NaOEt) is critical; it serves to deprotonate the guanidine, increasing its nucleophilicity for the initial Michael addition. The use of an alcoholic solvent like ethanol is standard as it effectively solubilizes the reactants and the base.[7][8]

Workflow: Chalcone-Guanidine Condensation

Caption: General workflow for pyrimidine synthesis via chalcone condensation.

Representative Protocol: Synthesis of 4,6-diaryl-2-aminopyrimidine [8]

-

Setup: To a solution of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 20 mL of ethanol, add a 40% aqueous potassium hydroxide solution (10 mL) dropwise with stirring.

-

Reaction: Reflux the reaction mixture on a water bath for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Neutralize the mixture with dilute HCl to precipitate the product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

-

Purification: Recrystallize the crude product from rectified spirit to obtain the pure 4,6-diaryl-2-aminopyrimidine derivative.

| Chalcone Substituent (Aryl) | Guanidine Source | Base | Time (h) | Yield (%) | Reference |

| Phenyl | Guanidine HCl | KOH | 4 | 85 | [8] |

| 4-Chlorophenyl | Guanidine HCl | KOH | 5 | 88 | [6] |

| 4-Methoxyphenyl | Guanidine HCl | KOH | 4 | 90 | [6] |

| Thiophen-2-yl | Urea | NaOH | 8 | 70-80 | [5] |

Section 2: Functionalization of the Pyrimidine Core

When the desired pyrimidine core is readily available, direct functionalization is the most convergent approach. The introduction of a C5-amino group onto a 5-halopyrimidine is the most common and powerful strategy, dominated by transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most significant development in C-N cross-coupling over the past three decades.[9] It allows for the formation of C(aryl)-N bonds under relatively mild conditions with exceptional functional group tolerance, making it indispensable in modern drug discovery.[10]

Causality and Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuBrettPhos) are required to promote both the initial oxidative addition of the 5-halopyrimidine to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[11] A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine in the catalytic cycle without competing as a nucleophile.[12][13]

Catalytic Cycle: Buchwald-Hartwig Amination

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 4. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Introduction

The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including natural products like thymine, cytosine, and uracil, which are fundamental components of nucleic acids.[1] This heterocyclic scaffold's prevalence in clinically approved drugs stems from its ability to mimic the purine bases of ATP, allowing it to function as a "hinge-binder" in the ATP-binding pocket of kinases.[2][3] This interaction is a critical anchoring point for many kinase inhibitors, making the pyrimidine scaffold a privileged structure in the design of targeted cancer therapies.

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Key Building Block

Within the vast landscape of pyrimidine derivatives, this compound has emerged as a particularly valuable intermediate in the synthesis of potent and selective kinase inhibitors. Its structure is pre-validated for key interactions within the kinase active site. The chloro substituent at the 4-position serves as a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution, allowing for the exploration of structure-activity relationships (SAR). The 5-amino group provides a crucial hydrogen bond donor, while the 6-(4-methylpiperazin-1-yl) moiety often enhances aqueous solubility and can form additional interactions with the solvent-exposed region of the kinase.

Scope of this Guide

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol, its mechanistic role as a kinase inhibitor scaffold, and a survey of its applications in the development of inhibitors for various kinase targets, including Aurora kinases, FLT3, CDKs, and Src/Abl. Furthermore, this guide delves into the structure-activity relationships of its derivatives, offering insights for the rational design of novel therapeutics.

Physicochemical Properties and Characterization

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84762-68-5 |

| Molecular Formula | C₉H₁₄ClN₅ |

| Molecular Weight | 227.7 g/mol |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Characterization

Rationale for the Synthetic Approach

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of the desired substituents. The starting material is often 4,6-dichloro-5-nitropyrimidine, which is then converted to 4,6-dichloro-5-aminopyrimidine.

Proposed Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound, based on common synthetic strategies for analogous compounds.[4][5]

Step 1: Synthesis of 4,6-dichloro-5-aminopyrimidine

-

To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as acetic acid or ethanol, add a reducing agent like iron powder or tin(II) chloride.[6]

-

The reaction mixture is typically heated to facilitate the reduction of the nitro group to an amine.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove the reducing agent and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified, for instance, by recrystallization or column chromatography, to yield 4,6-dichloro-5-aminopyrimidine.

Step 2: Synthesis of this compound

-

Dissolve 4,6-dichloro-5-aminopyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol.

-

Add 1-methylpiperazine to the solution. Typically, a slight excess of the amine is used.

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Purification and Characterization

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. The structure and purity of the compound are confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

The Role in Kinase Inhibition: Mechanism of Action

Kinases as Therapeutic Targets

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinases have become one of the most important classes of drug targets in oncology.

The Pyrimidine Core as a Hinge-Binding Motif

The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor in the ATP-binding site and preventing the phosphorylation of substrate proteins.

The Contribution of the 4-Methylpiperazine Moiety

The 4-methylpiperazine group is a common feature in many kinase inhibitors for several reasons:

-

Improved Solubility: The basic nitrogen of the piperazine ring is protonated at physiological pH, which significantly enhances the aqueous solubility of the molecule, a crucial property for drug candidates.

-

Target Engagement: The piperazine ring can form additional hydrogen bonds or van der Waals interactions with residues in the solvent-exposed region of the kinase active site, contributing to the overall binding affinity and selectivity.

-

Pharmacokinetic Properties: The inclusion of this moiety can favorably modulate the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME).

Therapeutic Applications as a Scaffold for Kinase Inhibitors

Overview of Kinase Targets

The this compound scaffold has been instrumental in the development of inhibitors targeting a range of kinases implicated in cancer, including:

-

Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis.[7][8][9][10]

-

Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[11][12][13][14][15]

-

Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.[11][12][16]

-

Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[17][18]

Summary of Biological Activities

The following table summarizes the in vitro activities of selected kinase inhibitors that incorporate the this compound scaffold or a closely related pyrimidine core.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | N/A | MV4-11 | 0.008 | [11] |

| AZD0530 | c-Src, Abl | Low nM | N/A | N/A | [17] |

| CCT137690 | Aurora-A, Aurora-B, Aurora-C | 15, 25, 19 | SW620 | N/A | [8] |

| Compound 27e | Aurora-A, Aurora-B, FLT3 | 7.5 (Kd), 48 (Kd), 6.2 (Kd) | N/A | N/A | [13] |

| Compound 10d | CDK4, CDK6 | 7.4, 0.9 | N/A | N/A | [16] |

| Compound 13 | Aurora A | 38.6 | NCI-H82, SK-N-BE(2) | >50% reduction in cMYC/MYCN at 1.0 µM | [9] |

N/A: Not available

Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides multiple points for chemical modification to optimize the potency, selectivity, and pharmacokinetic profile of kinase inhibitors.

Modifications at the C4-Position

The chlorine atom at the C4-position is the primary site for diversification. Nucleophilic aromatic substitution with various amines, anilines, or other nucleophiles allows for the introduction of different substituents that can interact with specific residues in the kinase active site. The nature of the substituent at this position is critical for determining the selectivity profile of the inhibitor. For example, the introduction of a pyrazole-containing moiety has been shown to be crucial for potent FLT3 and CDK inhibition.[11]

Modifications at the C5-Position

The 5-amino group is a key hydrogen bond donor. While this position is often left unsubstituted to maintain the hinge-binding interaction, modifications can be explored. For instance, acylation or alkylation of the amino group can alter the electronic properties and steric profile of the molecule, potentially leading to changes in binding affinity and selectivity.

Modifications of the Piperazine Ring

The 4-methylpiperazine moiety can also be modified. Replacing the methyl group with other alkyl or functional groups can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase. For example, replacing the N-methylpiperazine with a morpholine ring has been shown to reduce affinity for the hERG channel, which is a desirable feature for reducing cardiotoxicity.[15]

Future Perspectives and Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its inherent drug-like properties and multiple points for chemical modification have established it as a privileged scaffold for the design of potent and selective kinase inhibitors. The continued exploration of new derivatives based on this core structure is expected to yield novel drug candidates with improved efficacy and safety profiles. The insights into the synthesis, mechanism of action, and structure-activity relationships presented in this guide are intended to facilitate the work of researchers in the ongoing quest for more effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

-

Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

-

Green, S., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(26), 7792-7801. [Link]

-

Scilit. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

-

Hsiao, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7536-7557. [Link]

-

Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]

-

Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653. [Link]

-

Zhang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

-

Norman, M. H., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4872-4876. [Link]

-

Hsiao, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7536-7557. [Link]

-

Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653. [Link]

-

MDPI. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Retrieved from [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]

-

Sharma, R., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

George, R. F., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry, 123, 1-13. [Link]

-

Dar'in, D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Retrieved from [Link]

-

Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

Suthar, S. K., & Ram, V. J. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), 1. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. figshare.com [figshare.com]

- 17. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Pyrimidine-Based Kinase Inhibitors

Introduction: The Central Role of Kinases and the Rise of the Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins. This act of phosphorylation functions as a molecular switch, modulating protein function, localization, and interaction with other molecules. Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis.[1][2] This has made protein kinases one of the most important classes of drug targets in modern medicine.

The pyrimidine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in the design of kinase inhibitors.[3][4] Its significance stems from its structural resemblance to the adenine core of ATP, the natural substrate for all kinases.[3][5] This allows pyrimidine-based molecules to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation cascade. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][6] Currently, numerous FDA-approved anticancer drugs are built upon a pyrimidine framework, highlighting its proven success in clinical applications.[4]

This guide provides a comprehensive technical overview of the discovery and development process for pyrimidine-based kinase inhibitors, from initial concept to preclinical validation. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind experimental choices and the self-validating systems that ensure scientific integrity in this field.

Section 1: The Pyrimidine Core - A Bioisostere for ATP

The success of the pyrimidine scaffold lies in its ability to mimic the key interactions of the adenine base of ATP within the kinase active site. Specifically, the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and donors, forming critical bonds with the "hinge region" of the kinase—a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket.[1][7]

Different substitution patterns on the pyrimidine ring have given rise to several key classes of inhibitors, each with distinct properties:

-

2-Aminopyrimidines and 4-Aminopyrimidines: These scaffolds are widely used and can form crucial hydrogen bonds with the kinase hinge region.[8]

-

2,4-Diaminopyrimidines: This scaffold offers additional points for hydrogen bonding and substitution, allowing for greater modulation of inhibitor properties.[8]

-

Fused Pyrimidines (e.g., Pyrazolo[3,4-d]pyrimidines): These bicyclic structures are also bioisosteres of adenine and have proven highly effective.[1][2][7] The BTK inhibitor ibrutinib, a landmark drug for B-cell cancers, is based on this scaffold.[1][2]

The strategic placement of various substituents on these core structures allows for the exploitation of other pockets within the active site, which is the key to achieving both high potency and selectivity against a specific kinase out of the more than 500 in the human kinome.[1][9]

Caption: Pyrimidine core mimicking ATP's hydrogen bonds with the kinase hinge.

Section 2: Discovery and Lead Generation Strategies

The journey to a novel pyrimidine-based kinase inhibitor begins with the identification of a "hit" compound—a molecule that shows initial activity against the target kinase. Several complementary strategies are employed to find these starting points.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structural information of the target kinase, typically obtained through X-ray crystallography. This allows for the rational design of inhibitors that will fit snugly into the ATP-binding pocket. A key consideration is the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop.

-

DFG-in (Active) Conformation: Inhibitors targeting this state compete directly with ATP.

-

DFG-out (Inactive) Conformation: Designing inhibitors that bind to and stabilize this inactive state can offer improved selectivity, as the DFG-out pocket is often less conserved across the kinome.[10]

Recently, SBDD was used to develop a series of pyrimidine derivatives that induce the DFG-out conformation of Aurora A kinase, leading to potent inhibition of cell proliferation in MYC-amplified cancers.[10]

High-Throughput and Fragment-Based Screening

High-Throughput Screening (HTS) involves testing vast libraries of compounds for activity against the target kinase in an automated fashion. While effective, it can be resource-intensive.

Fragment-Based Drug Discovery (FBDD) offers an alternative. Small, low-complexity molecules ("fragments") containing the pyrimidine core are screened. These fragments typically have weak affinity but bind efficiently. Once a fragment hit is identified and its binding mode confirmed (e.g., by crystallography), it is elaborated or "grown" into a more potent lead compound by adding chemical moieties that make additional favorable interactions with the protein.

Caption: The drug discovery workflow for a pyrimidine-based kinase inhibitor.

Section 3: The Medicinal Chemistry Engine: Structure-Activity Relationship (SAR) and Lead Optimization

Once a hit is identified, the iterative process of medicinal chemistry begins. The goal is to transform a weakly active hit into a potent, selective, and drug-like preclinical candidate. This is driven by understanding the Structure-Activity Relationship (SAR)—how changes in a molecule's structure affect its biological activity.

SAR Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, making them attractive targets in oncology.[8] Numerous pyrimidine-based inhibitors have been developed against them.[4][8]

Consider a generic 2,4-disubstituted pyrimidine scaffold. A typical SAR campaign would involve:

-

Hinge-Binding Group: Maintaining the core pyrimidine that interacts with the hinge.

-

R1 Group Modification: Systematically altering the substituent at one position (e.g., the 2-position) to explore interactions in a nearby hydrophobic pocket. This could involve changing ring sizes, adding or removing heteroatoms, or altering stereochemistry.

-

R2 Group Modification: Exploring the substituent at the other position (e.g., the 4-position) to extend into the solvent-exposed region. This is often a key area to modify to improve solubility and other pharmacokinetic properties.

-

Core Modification: Investigating modifications to the pyrimidine ring itself, for example at the 5-position, which is situated near the "gatekeeper" residue of the binding pocket and can significantly influence selectivity.[9]

The results of these systematic changes are quantified by measuring the IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%) for each new analogue.

Table 1: Example SAR Data for a Hypothetical Pyrimidine-Based Aurora A Inhibitor

| Compound ID | R1 Group (2-position) | R2 Group (4-position) | Aurora A IC₅₀ (nM) |

| Lead-001 | Phenyl | Aniline | 550 |

| SAR-002 | 4-Fluorophenyl | Aniline | 250 |

| SAR-003 | Cyclohexyl | Aniline | 800 |

| SAR-004 | 4-Fluorophenyl | N-methylaniline | 120 |

| SAR-005 | 4-Fluorophenyl | Piperazine | 25 |

This is illustrative data.

This data illustrates that a fluoro-substituent on the phenyl ring (SAR-002) improves potency over the unsubstituted lead, and that a piperazine group at the R2 position (SAR-005) provides a significant boost in activity, likely by improving solubility and/or making an additional favorable interaction.

Optimizing for Drug-Like Properties (ADMET)

Potency and selectivity are not sufficient. A successful drug must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. During lead optimization, chemists work to:

-

Improve Solubility: To ensure the compound can be absorbed after oral administration.

-

Increase Metabolic Stability: To prevent the drug from being cleared too quickly by the liver.

-

Enhance Permeability: To allow the drug to cross cell membranes and reach its target.

-

Reduce Off-Target Toxicity: By screening against a panel of other kinases and receptors.

Pharmacokinetic (PK) studies in animal models are crucial at this stage. For example, a promising pyrimidine-based Aurora A inhibitor, compound 13 , initially had poor oral bioavailability.[10] A prodrug strategy was employed to create compound 25 , which demonstrated an 8-fold higher oral exposure and led to significant tumor regression in mouse xenograft models.[10][11]

Section 4: Core Experimental Methodologies

The development of pyrimidine-based kinase inhibitors relies on a suite of robust and reproducible experimental protocols.

General Synthesis of a 2,4-Disubstituted Pyrimidine Core

A common method for synthesizing the pyrimidine scaffold is through a condensation reaction.[8]

Protocol: Synthesis via Condensation

-

Reaction Setup: In a round-bottom flask, dissolve a substituted amidine hydrochloride (1.0 equivalent) in a suitable solvent such as isopropanol.

-

Base Addition: Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture to liberate the free amidine.

-

Condensation Partner: Add a β-ketoester (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to 24 hours.

-

Workup: After completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to yield the desired substituted pyrimidine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Activity Assay (IC₅₀ Determination)

This assay quantifies the potency of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare assay buffers, the target kinase, the specific peptide substrate, and ATP at appropriate concentrations. Serially dilute the pyrimidine inhibitor in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture. Add 2.5 µL of the serially diluted inhibitor (or DMSO for control). Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

-

ATP Depletion & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on cancer cell growth.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., NCI-H446 small-cell lung cancer cells for an Aurora kinase inhibitor) into a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor for 72 hours.

-

Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

-

Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Conclusion and Future Perspectives

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor drug discovery, providing a robust and versatile framework for targeting a wide range of kinases implicated in human disease.[3] The journey from a simple heterocyclic core to a life-saving therapeutic is a testament to the power of integrating structural biology, medicinal chemistry, and rigorous biological testing.

The future of pyrimidine-based inhibitor development is evolving. Key areas of focus include:

-

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct kinase targets simultaneously, which may offer a way to overcome drug resistance or provide synergistic efficacy.[6][12]

-

Covalent Inhibitors: Developing inhibitors that form an irreversible covalent bond with a non-catalytic cysteine residue near the active site. This can lead to enhanced potency and duration of action, as exemplified by the pyrazolo[3,4-d]pyrimidine-based drug ibrutinib.[2]

-

Targeting Drug Resistance: Mutations in the target kinase can lead to resistance to therapy. Novel pyrimidine derivatives are being designed to inhibit these mutant forms of kinases, ensuring continued therapeutic benefit for patients.

By leveraging established principles and embracing new chemical and biological insights, pyrimidine-based scaffolds will undoubtedly continue to be a rich source of innovative medicines for years to come.

References

-

Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

Chen, L. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7693-7711. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12113-12128. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1141-1154. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Chen, L. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Published by American Chemical Society. [Link]

-

Younis, N. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]

-

Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

-

Younis, N. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.dongguk.edu [pure.dongguk.edu]

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine safety and handling

An In-depth Technical Guide: Safety and Handling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Foreword: A Proactive Approach to Laboratory Safety

As a Senior Application Scientist, my experience has consistently demonstrated that robust safety protocols are not merely a matter of compliance but are fundamental to scientific integrity and innovation. The compound this compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry and drug discovery as a core scaffold. Its handling requires a nuanced understanding of its potential reactivity and biological activity. This guide is structured not as a rigid checklist but as a dynamic framework for risk assessment and management, empowering researchers to work safely and effectively. We will delve into the causality behind each recommendation, fostering a culture of safety that is both informed and intuitive.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and manipulation techniques.

Structure and Identity:

Physicochemical Data Summary:

The following table summarizes the known and predicted properties of this compound. It is critical to note that for many specialized research chemicals, comprehensive experimental data is not always available. In such cases, data from structurally similar compounds are used to infer potential properties and hazards.

| Property | Value | Source / Rationale |

| Physical State | Solid (Predicted) | Based on similar heterocyclic compounds with comparable molecular weights. |

| Melting Point | Data not available | Experimental determination is recommended before large-scale use. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Data not available | Expected to have some solubility in organic solvents like DMSO and DMF. |

| Appearance | Light yellow to off-white solid (Typical) | Based on common appearance of similar amine-containing heterocycles. |

Section 2: Hazard Identification and Comprehensive Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be conducted by analyzing its structural motifs and data from analogous compounds. The chloro-pyrimidine core and the piperazine moiety are common in biologically active molecules, necessitating a cautious approach.

Anticipated Hazards (Based on Analogs):

Based on safety data for related chloropyrimidines and aminopyrimidines, the following GHS classifications are anticipated[3][4][5]:

-

Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[3][5]

-

Skin Corrosion/Irritation (Category 2): May cause skin irritation.[3][4][5] The chlorinated heterocyclic ring and amine functional groups can be irritating upon prolonged contact.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5] Particulate matter or vapors can cause significant irritation or damage to eye tissue.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4] Inhalation of dust should be avoided as it can irritate the mucous membranes and respiratory tract.

Logical Framework for Risk Assessment:

A dynamic risk assessment should be performed before any new procedure involving this compound is initiated. The following workflow provides a self-validating system to ensure all hazards are identified, and appropriate controls are implemented.

Caption: Risk assessment workflow for handling laboratory chemicals.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE. The "Hierarchy of Controls" principle dictates that engineering solutions are preferable to relying solely on PPE.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] This is the most critical control measure to prevent inhalation of dust or vapors and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]

Personal Protective Equipment (PPE):

The selection of PPE is not a passive choice; it is an active measure tailored to the specific risks of the compound and procedure.

| PPE Type | Standard | Rationale and Field Insight |

| Eye/Face Protection | ANSI Z87.1 / EN166 | Standard safety glasses are insufficient. Use chemical splash goggles or a full-face shield when there is any risk of splashing. The causality is clear: eye tissue is highly sensitive to irritants, and damage can be irreversible.[4] |

| Hand Protection | Nitrile Gloves (EN374) | Wear nitrile gloves with a minimum thickness of 0.11 mm. Always double-check the breakthrough time for the specific solvent being used. Crucially, inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately after direct contact. |

| Skin/Body Protection | Flame-resistant lab coat | A standard cotton lab coat is insufficient if flammable solvents are in use. Ensure the coat is fully buttoned and sleeves are not rolled up. The purpose is to protect skin from accidental contact and prevent contamination of personal clothing.[4] |

| Respiratory Protection | NIOSH-approved respirator | Not typically required if all work is performed within a fume hood. However, a respirator with a P100 (particulate) filter should be available for emergency situations like a large spill outside of containment. |

Section 4: Protocols for Safe Handling and Use

This section provides a detailed, self-validating methodology for a common laboratory task: preparing a stock solution. The causality behind each step is explained to reinforce safe practices.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation (Pre-Operation):

-

Step 1.1: Don all required PPE as specified in Section 3. Causality: This ensures you are protected before any potential exposure occurs.

-

Step 1.2: Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Causality: This confirms the primary engineering control is operational.

-

Step 1.3: Assemble all necessary equipment (vial of compound, spatula, weigh paper/boat, analytical balance, volumetric flask, DMSO, and pipette) inside the fume hood. Causality: This minimizes movement in and out of the hood, reducing the chance of contaminating the lab environment.

-

-

Weighing the Compound (Execution):

-

Step 2.1: Place a weigh boat on the analytical balance and tare it.

-

Step 2.2: Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. For a 10 mL solution of 10 mM, you will need 2.28 mg.

-

Step 2.3: Close the primary storage container immediately. Causality: This prevents absorption of atmospheric moisture and minimizes the release of dust.

-

Step 2.4: Record the exact weight.

-

-

Solubilization (Execution):

-

Step 3.1: Carefully transfer the weighed solid into the appropriately sized volumetric flask.

-

Step 3.2: Add approximately half of the final required volume of DMSO to the flask.

-

Step 3.3: Gently swirl or vortex the flask until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. Causality: Ensuring complete dissolution is critical for accurate downstream experimental concentrations.

-

Step 3.4: Add DMSO to the final volume mark. Cap and invert the flask several times to ensure a homogenous solution.

-

-

Cleanup and Storage (Post-Operation):

-

Step 4.1: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol) followed by soap and water, or dispose of them as solid chemical waste.

-

Step 4.2: Wipe down the balance and the work surface inside the fume hood.

-

Step 4.3: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

-

Step 4.4: Store the solution as recommended in Section 5.

-

Section 5: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the compound's integrity and for preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][4] The recommended temperature is often 2-8°C for long-term stability. The container must be kept tightly closed to prevent exposure to air and moisture.[3] For added precaution, especially for long-term storage, consider placing the container inside a secondary container with a desiccant.

-

Atmosphere: Based on data for analogous amine compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[6]

-

Incompatible Materials: Avoid strong oxidizing agents.[6] The amine groups on the molecule can react exothermically with strong oxidizers.

Section 6: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3] If irritation develops or persists, seek medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Immediately call a poison control center or physician.[3]

Small-Scale Spill Response (Inside a Fume Hood):

-

Ensure PPE is worn.

-

Contain the spill with an inert absorbent material like vermiculite, sand, or silica gel.[3]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Place all contaminated materials (wipes, gloves) into the hazardous waste container.

Section 7: Disposal Considerations

Chemical waste disposal must be performed in strict accordance with institutional, local, and national regulations.

-

Waste Generation: Minimize waste generation by accurately calculating the required amount of material for each experiment.

-

Disposal Route: Dispose of the compound and any contaminated materials through an approved hazardous waste disposal program.[4] Do not dispose of it down the drain or in regular trash.[3] The container must be clearly labeled with the chemical name and associated hazards.

References

-

Safety Data Sheet (Generic for a related pyrimidine). (2024). Fluorochem Ltd.

-

This compound. Chemical Suppliers Database.

-

4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. Santa Cruz Biotechnology.

-

Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific.

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet for 1-Amino-4-methylpiperazine. Fisher Scientific.

-

Safety Data Sheet for N-Methyl-4-piperidinol. Sigma-Aldrich.

-

Safety Data Sheet for 4-Methylpiperazin-1-amine. Thermo Fisher Scientific.

-

Pyrimidin-5-amine. PubChem, National Center for Biotechnology Information.

Sources

- 1. This compound | CAS 84762-68-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide on the Handling and Storage of Chlorinated Aminopyrimidines

Chlorinated aminopyrimidines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of therapeutic agents. Their unique chemical architecture, featuring both a nucleophilic amino group and an electrophilic carbon-chlorine bond, provides a powerful platform for molecular diversification in drug discovery. However, the very reactivity that makes these compounds valuable also necessitates stringent protocols for their handling and storage to ensure the safety of laboratory personnel, the integrity of the research, and the long-term stability of these critical chemical assets. This guide offers a comprehensive framework for the safe and effective management of chlorinated aminopyrimidines, grounded in scientific principles and field-proven best practices.

Foundational Chemical Principles: Reactivity and Stability

A thorough understanding of the inherent chemical properties of chlorinated aminopyrimidines is fundamental to their proper handling. The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of a chlorine atom. This renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. Conversely, the amino group is electron-donating, modulating the overall reactivity of the molecule. This delicate electronic balance governs the compound's behavior in chemical reactions and its stability profile.

These compounds can be sensitive to environmental factors. For instance, they can undergo hydrolysis, particularly in acidic or basic conditions, leading to the replacement of the chlorine atom with a hydroxyl group.[1] Some may also be susceptible to degradation upon exposure to light or strong oxidizing agents.[2] Awareness of these potential degradation pathways is crucial for designing robust experimental and storage protocols.[1]

Safe Handling Protocols: A Multi-faceted Approach

A systematic approach to handling chlorinated aminopyrimidines is essential to minimize exposure and ensure a safe laboratory environment.[3]

Personal Protective Equipment (PPE): The First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when working with chlorinated aminopyrimidines.[4]

-

Eye and Face Protection: At a minimum, chemical splash goggles are required.[5] For operations with a heightened risk of splashes, a face shield worn over safety goggles is recommended.[3][5]

-

Hand Protection: Chemically resistant gloves are mandatory.[3] Given that halogenated hydrocarbons can attack various glove materials, it is crucial to consult the manufacturer's compatibility charts.[6] Materials such as Viton® or butyl rubber often provide superior resistance compared to standard nitrile gloves for prolonged exposure.[4][7] Double gloving is a prudent practice, especially when handling concentrated solutions.

-

Body Protection: A lab coat, preferably one that is flame-resistant, should be worn and kept fully buttoned.[3][5] For larger-scale work, a chemical-resistant apron may be necessary.[3]

-